
1-(4-Methoxyphenyl)-2,4-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-2,4-dinitrobenzene is an organic compound characterized by the presence of a methoxy group attached to a benzene ring, which is further substituted with two nitro groups
Méthodes De Préparation
The synthesis of 1-(4-Methoxyphenyl)-2,4-dinitrobenzene typically involves nitration reactions. One common method is the nitration of 1-(4-Methoxyphenyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Analyse Des Réactions Chimiques
1-(4-Methoxyphenyl)-2,4-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro groups can yield amines, which can further participate in various organic transformations.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its bioactivity and potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and stability.
Mécanisme D'action
The mechanism by which 1-(4-Methoxyphenyl)-2,4-dinitrobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the methoxy group can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other nitro-substituted aromatic compounds such as 1-(4-Methoxyphenyl)-2-nitrobenzene and 1-(4-Methoxyphenyl)-3,5-dinitrobenzene. Compared to these compounds, 1-(4-Methoxyphenyl)-2,4-dinitrobenzene exhibits unique reactivity due to the specific positioning of the nitro groups, which can influence its chemical behavior and applications.
Propriétés
Numéro CAS |
86111-48-0 |
|---|---|
Formule moléculaire |
C13H10N2O5 |
Poids moléculaire |
274.23 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-2,4-dinitrobenzene |
InChI |
InChI=1S/C13H10N2O5/c1-20-11-5-2-9(3-6-11)12-7-4-10(14(16)17)8-13(12)15(18)19/h2-8H,1H3 |
Clé InChI |
TZCFWLIFZPVEDU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
![2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate](/img/structure/B14427355.png)
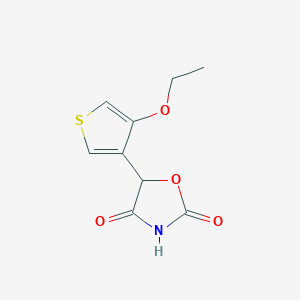
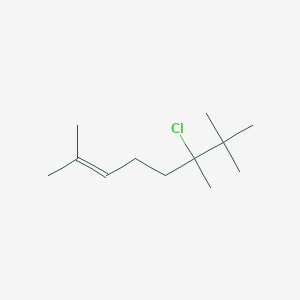
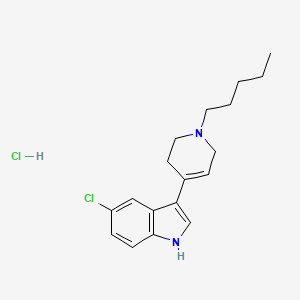
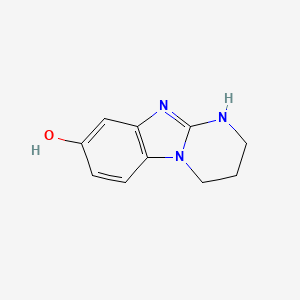
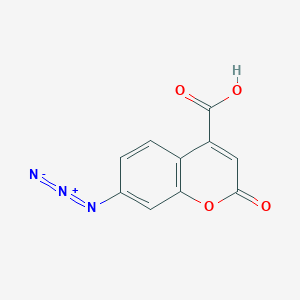
![N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine](/img/structure/B14427387.png)
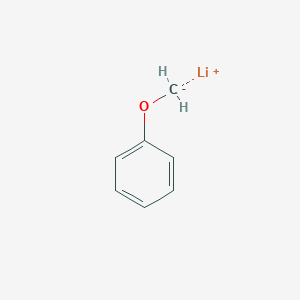
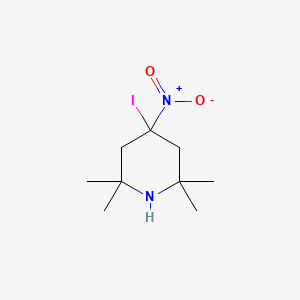
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14427402.png)
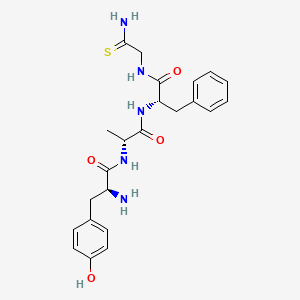
phosphanium bromide](/img/structure/B14427410.png)
